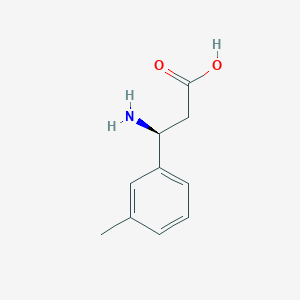

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLYKNGYKKJNLC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426158 | |

| Record name | (s)-3-(m-tolyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701907-44-0 | |

| Record name | (s)-3-(m-tolyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 701907-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid chemical properties

An In-Depth Technical Guide to (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a chiral non-proteinogenic β-amino acid that has garnered significant attention within the scientific community. Its unique structural architecture, featuring a stereocenter and a substituted aromatic ring, makes it a valuable chiral building block in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and analytical characterization. Furthermore, it delves into its current and potential applications, particularly in neuroscience research, where it serves as a tool for studying neurotransmitter systems and as a scaffold for developing novel therapeutics for neurological disorders.[2][3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Significance of a Chiral β-Amino Acid

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural shift imparts unique conformational properties, leading to the formation of stable secondary structures in peptides (peptidomimetics) and conferring resistance to enzymatic degradation.

This compound, a derivative of β-phenylalanine, belongs to this promising class of compounds. Its chirality is critical; the specific spatial arrangement of the (S)-enantiomer dictates its biological activity and interaction with chiral targets like receptors and enzymes.[4] It is widely explored as a key intermediate in the synthesis of bioactive molecules and as a modulator of neurological pathways.[3][5]

Core Compound Identification

-

IUPAC Name: (3S)-3-amino-3-(3-methylphenyl)propanoic acid

-

Common Synonyms: (S)-3-Methyl-β-phenylalanine, L-β-Phe(3-Me)-OH, H-β-Phe(3-Me)-OH[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is fundamental to the compound's application in research and development, from designing synthetic routes to formulating it for biological assays.

Chemical and Physical Data

| Property | Value | Source(s) |

| Appearance | White powder | [3] |

| Melting Point | 204-208 °C (decomposes) | [3] |

| Purity | ≥ 98% (by HPLC) | [3][6] |

| Optical Rotation | [α]D25 = +15 ± 2° (c=1 in 0.5N NaOH) | [3] |

| Storage | 0-8 °C, in a dry, cool, well-ventilated place | [3][8] |

Stereochemistry: The Defining "S" Configuration

The designation "(S)" refers to the absolute configuration at the C3 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for its biological function, as interactions with chiral biological macromolecules are highly stereospecific. The positive optical rotation value confirms its identity as a specific, non-racemic enantiomer.[3]

Caption: A generalized synthetic pathway.

Example Protocol: Asymmetric Reductive Amination

Disclaimer: This protocol is a representative example for illustrative purposes and should be adapted and optimized based on laboratory safety standards and experimental goals.

-

Reaction Setup: To a solution of 3-oxo-3-(3-methylphenyl)propanoic acid ethyl ester (1.0 eq) in methanol under an inert atmosphere (N₂ or Ar), add a chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand) and an ammonium source like ammonium formate.

-

Reduction: Heat the reaction mixture to the optimal temperature (e.g., 50-60 °C) and stir for 12-24 hours until starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Causality: The chiral catalyst coordinates with the imine intermediate, directing the hydride delivery to one face of the C=N double bond, thereby establishing the (S)-stereocenter.

-

Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted formate.

-

Hydrolysis: The resulting crude chiral amino ester is then subjected to hydrolysis. Add a solution of 2M sodium hydroxide and stir at room temperature or with gentle heating until the reaction is complete (TLC monitoring). Causality: The basic conditions saponify the ethyl ester to the corresponding carboxylate salt.

-

Isolation: Acidify the aqueous solution carefully with 1M HCl to a pH of ~6-7, at which point the zwitterionic amino acid will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard method for determining the chemical purity of the final product. [3]

Caption: Standard workflow for HPLC purity analysis.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Objective: To separate and quantify the (S)- and (R)-enantiomers, confirming the enantiomeric excess (e.e.) of the desired (S)-isomer.

-

Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.).

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane/isopropanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine), is typically used. Causality: The CSP creates a chiral environment where the two enantiomers have different transient interactions, leading to different retention times.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm).

-

Validation: The method is validated by injecting a racemic sample (a 50:50 mixture of (S) and (R) enantiomers) to confirm that two baseline-separated peaks are observed. The peak corresponding to the (S)-enantiomer is identified by running a sample of the pure, known standard.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a specialized building block and a neuroactive research tool. [2]

A Versatile Chiral Building Block

The compound's bifunctional nature (amine and carboxylic acid) allows it to be readily incorporated into larger molecules. It is used in peptide synthesis to create peptidomimetics with enhanced stability and novel biological activities. [3]Its unique structure can improve the efficacy and safety profiles of drug candidates by optimizing their binding to target receptors. [3][4]

Neuroscience and Neuropharmacology Research

This molecule is actively used in neuroscience to probe neurotransmitter systems. [2][3][4]Its structure is related to neurotransmitters and neuromodulators, making it a valuable tool for:

-

Developing Novel Therapeutic Agents: It is a scaffold for drugs targeting neurological and psychiatric conditions like Alzheimer's disease, depression, and anxiety. [3][4]* Studying Synaptic Transmission: Researchers use it to understand the pharmacology of receptors and transporters in the central nervous system. [1][3]* Enhancing Cognitive Function: Some studies have explored its potential in the development of agents for neuroprotection and cognitive enhancement. [3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (s)-3-amino-3-(3-methylphenyl)propionic acid suppliers USA [americanchemicalsuppliers.com]

- 7. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | CID 6934180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Technical Guide to (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid: Structure, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter at the β-position and a meta-substituted tolyl group, makes it a valuable building block for synthesizing complex bioactive molecules and peptidomimetics.[1][2] This guide provides an in-depth analysis of the molecule's structure, physicochemical properties, and established methods for its enantioselective synthesis. We will explore the causal relationships behind key synthetic strategies, present detailed experimental protocols, and discuss the compound's applications in modern drug discovery, particularly in neuroscience and metabolic disorders.

Introduction: The Significance of Chiral β-Amino Acids

β-amino acids are structural isomers of the more common α-amino acids, with the amine group attached to the second carbon (the β-carbon) from the carboxyl group. This seemingly minor structural shift imparts significant and advantageous properties. Peptides constructed from β-amino acids, known as β-peptides, exhibit a strong tendency to form stable secondary structures and are notably more resistant to enzymatic degradation by proteases and peptidases compared to their α-peptide counterparts.[3]

The enantiopurity of these molecules is critical, as biological systems are exquisitely sensitive to stereochemistry. This compound, with its defined (S)-configuration, serves as a crucial chiral synthon, allowing for precise control over the three-dimensional architecture of target molecules.[4] Its applications span from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) to a tool for studying neurotransmitter systems.[5][6][7]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a propionic acid backbone with an amino group and a 3-methylphenyl (m-tolyl) ring attached to the chiral β-carbon.

Structural Diagram

Caption: Structure of this compound.

Physicochemical Data

A summary of the key properties is presented below. These values are essential for experimental design, including solvent selection, reaction monitoring, and product purification.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [5] |

| Molecular Weight | 179.22 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 204-208 °C (decomposes) | [5] |

| Optical Rotation | [α]²⁵_D_ = +15 ± 2º (c=1 in 0.5N NaOH) | [5] |

| CAS Number | 228953-61-9 | N/A |

| PubChem CID | 2764298 | [5] |

Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[1] Several strategies have been developed, including catalytic asymmetric hydrogenation, diastereoselective conjugate additions, and enzymatic resolutions.[8][9] Below, we detail a robust and widely cited approach: the asymmetric hydrogenation of a β-enamido ester precursor.

This method is favored for its high efficiency, excellent enantioselectivity, and the availability of chiral catalysts. The general workflow involves the creation of a prochiral enamide followed by a stereoselective hydrogenation step that sets the crucial chiral center.

Synthetic Workflow Diagram

Caption: General workflow for the asymmetric synthesis of the target molecule.

Detailed Experimental Protocol: Asymmetric Hydrogenation Route

This protocol is a representative synthesis based on established methodologies for creating chiral β-amino acids.

Step 1: Synthesis of 3-oxo-3-m-tolyl-propionic acid ethyl ester (β-Keto Ester)

-

Rationale: This Claisen condensation creates the carbon backbone of the target molecule. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl acetate (formed in situ or added), which then attacks the carbonyl of 3-methylacetophenone.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 3-methylacetophenone (1.0 eq.) dropwise at 0 °C.

-

After stirring for 30 minutes, add diethyl carbonate (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates consumption of the starting ketone.

-

Cool the mixture, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the β-keto ester.

-

Step 2: Synthesis of (Z)-Ethyl 3-(acetylamino)-3-(m-tolyl)acrylate (Enamido Ester)

-

Rationale: The β-keto ester is converted into a prochiral enamide. The (Z)-isomer is often thermodynamically favored and is a suitable substrate for many chiral hydrogenation catalysts.

-

Procedure:

-

Dissolve the β-keto ester (1.0 eq.) and ammonium acetate (3.0 eq.) in acetic acid.

-

Heat the mixture to 100 °C for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

-

Extract the product with dichloromethane (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Concentrate the solvent to obtain the crude enamido ester, which can be purified by recrystallization.

-

Step 3: Asymmetric Hydrogenation and Hydrolysis

-

Rationale: This is the key enantioselective step. A chiral rhodium or ruthenium complex (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand like (S,S)-Et-DuPhos) catalyzes the addition of hydrogen across the double bond from a specific face, establishing the (S)-stereocenter with high enantiomeric excess (ee). The subsequent saponification hydrolyzes the ester to the desired carboxylic acid.

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve the enamido ester (1.0 eq.) in degassed methanol.

-

Add the chiral rhodium catalyst (e.g., [Rh((S,S)-Et-DuPhos)(COD)]BF₄, 0.5-1 mol%).

-

Pressurize the vessel with hydrogen gas (5-10 bar) and stir vigorously at room temperature for 12-24 hours.

-

After the reaction is complete (monitored by HPLC or ¹H NMR), vent the vessel and concentrate the solvent.

-

Dissolve the resulting protected amino ester in a mixture of methanol and water, and add lithium hydroxide (LiOH, 2-3 eq.).

-

Stir at room temperature until the ester hydrolysis is complete.

-

Neutralize the reaction mixture to pH ~6-7 with 1N HCl. The product will precipitate.

-

Collect the solid by filtration, wash with cold water and a small amount of diethyl ether, and dry under vacuum to yield this compound.

-

Confirm purity and enantiomeric excess using chiral HPLC.

-

Applications in Drug Development and Research

This compound is more than an academic curiosity; it is a valuable intermediate in the development of therapeutics.

-

Neuroscience Research: This compound and its analogs are used to investigate neurotransmitter systems.[5][7] Their rigid structures can mimic the bound conformations of natural ligands, making them useful probes for receptor binding studies and in the design of agents for neurological disorders like Alzheimer's disease, depression, or anxiety.[5][7]

-

Peptide Synthesis: As a building block, it allows for the creation of novel peptides with enhanced stability and specific conformational properties.[4][5] These peptidomimetics are explored for a range of therapeutic targets where natural peptides would be rapidly degraded.

-

Metabolic Disorders: Chiral β-amino acids are core components of many modern drugs, including inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are used to treat type 2 diabetes. The structural motif present in this molecule is relevant to the design of such inhibitors.

Conclusion

This compound represents a convergence of synthetic challenge and pharmaceutical utility. Its value is rooted in its specific, well-defined stereochemistry, which is accessible through sophisticated asymmetric synthesis techniques like catalytic hydrogenation. For researchers in drug discovery, this molecule offers a robust scaffold for building novel therapeutics with improved pharmacological profiles, particularly in the fields of neuroscience and metabolic disease. A thorough understanding of its synthesis and properties is therefore essential for leveraging its full potential in the development of next-generation medicines.

References

- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.

- Enantioselective Synthesis of β-amino acids: A Review. ResearchGate.

- Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry.

- Enantioselective Synthesis of β-amino acids: A Review | Request PDF. ResearchGate.

- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews.

- 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.

- The Backbone of Innovation: Leveraging (R)-3-Amino-3-(2-methylphenyl)propionic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Beyond Nature's Alphabet: A Technical Guide to the Biological Significance of Unnatural Amino Acids

Foreword: Expanding the Proteomic Universe

The central dogma of molecular biology, elegant in its simplicity, describes the flow of genetic information from DNA to RNA to protein. For decades, our understanding and manipulation of this process were confined to the canonical 20 amino acids, the fundamental building blocks of life. However, the dawn of genetic code expansion has shattered this limitation, ushering in an era where proteins can be engineered with functionalities far beyond those dictated by nature. This guide serves as a technical deep-dive into the world of unnatural amino acids (Uaas), exploring the methodologies that enable their precise incorporation into proteins and the profound biological significance of this expanded chemical repertoire. For researchers, scientists, and drug development professionals, the ability to install novel chemical moieties into proteins site-specifically is not merely an academic exercise; it is a transformative technology that is reshaping our approach to understanding and manipulating biological systems.

I. The Cornerstone of Innovation: Genetic Code Expansion

The site-specific incorporation of Uaas into proteins is made possible by a powerful technology known as genetic code expansion.[1] This process involves co-opting the cellular translation machinery to recognize a new, "unnatural" codon and assign it to a specific Uaa.[1] The most common strategy involves repurposing a stop codon, typically the amber stop codon (UAG), which is the least frequently used in many organisms.[1][][3]

At the heart of this technology lies the orthogonal aminoacyl-tRNA synthetase/tRNA pair .[4][5] This engineered enzyme-tRNA duo functions independently of the host cell's endogenous synthetases and tRNAs.[1][5] The orthogonal tRNA is engineered to recognize the reassigned codon (e.g., UAG) on the mRNA, while the orthogonal aminoacyl-tRNA synthetase (aaRS) is evolved to specifically charge that tRNA with the desired Uaa and not with any of the 20 canonical amino acids.[1][5] This mutual orthogonality is critical to ensure the fidelity of Uaa incorporation.[5]

The process begins with the introduction of two key genetic components into the host cell, often on separate plasmids: one encoding the orthogonal aaRS and its cognate tRNA, and another containing the gene of interest with the target codon mutated to the reassigned codon (e.g., a TAG codon).[1] When the Uaa is supplied in the culture medium, the orthogonal aaRS charges the orthogonal tRNA with the Uaa. This charged tRNA is then delivered to the ribosome, where it recognizes the reassigned codon and incorporates the Uaa into the growing polypeptide chain.[1][3]

Caption: Workflow for site-specific Uaa incorporation.

II. Methodologies for Uaa Incorporation: A Comparative Analysis

The choice of expression system for producing proteins with Uaas is a critical experimental decision, with both in vivo and in vitro methods offering distinct advantages and limitations.

A. In Vivo Incorporation: Harnessing the Cellular Factory

Incorporating Uaas directly within living cells, such as E. coli or mammalian cells, leverages the cell's natural protein synthesis machinery for high-yield production.[6] This approach is essential for studying protein function in a native cellular context. However, challenges such as the efficiency of Uaa transport across the cell membrane, the potential cytotoxicity of the Uaa or the orthogonal components, and competition with release factors at stop codons can limit protein yields.[7][8] Recent advancements, including the development of E. coli strains with deleted release factor 1 (RF1), have significantly improved the efficiency of amber suppression.[9]

B. Cell-Free Protein Synthesis (CFPS): Precision and Control in an Open System

Cell-free protein synthesis (CFPS) has emerged as a powerful alternative for Uaa incorporation, offering an open and controllable in vitro environment.[10][11][12] By using cell extracts containing the necessary translational machinery, CFPS systems bypass the constraints of a living cell, eliminating concerns about Uaa transport and cytotoxicity.[8][11][12] This "open" nature allows for the direct addition of purified orthogonal components and the Uaa at optimal concentrations, leading to high incorporation efficiency.[10][13] CFPS is particularly advantageous for producing toxic proteins and for high-throughput screening of Uaa-containing protein variants.[12][13] While historically limited by lower protein yields compared to in vivo methods, advances in CFPS systems have significantly increased their productivity.[10]

| Feature | In Vivo Incorporation | Cell-Free Protein Synthesis (CFPS) |

| Environment | Living cells (E. coli, mammalian) | In vitro cell extract |

| Advantages | High protein yield, native protein folding and modification, suitable for in-cell studies. | High incorporation efficiency, production of toxic proteins, precise control over reaction components, high-throughput applications.[10][11][13] |

| Disadvantages | Uaa transport limitations, potential cytotoxicity, competition with release factors.[7][8] | Generally lower protein yields (though improving), cost of reagents.[11] |

| Typical Yield | Can reach >100 mg/L | Typically around 1 mg/mL.[10] |

III. Revolutionizing Drug Discovery and Development

The ability to introduce novel chemical functionalities into proteins has had a profound impact on drug discovery, particularly in the development of next-generation biotherapeutics.[][15][16]

A. Precision Targeting with Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[][17] Traditional methods for conjugating drugs to antibodies often rely on reactions with endogenous amino acids like lysine or cysteine, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic properties.[18][19]

The incorporation of Uaas provides a powerful solution for creating homogeneous, site-specific ADCs.[17][18][19] By introducing a Uaa with a unique chemical handle, such as an azide or alkyne group, a cytotoxic drug can be precisely attached using bioorthogonal "click" chemistry.[] This results in a well-defined ADC with a specific DAR, leading to improved therapeutic efficacy and a better safety profile.[18] For instance, the incorporation of p-acetylphenylalanine (pAcPhe) allows for oxime ligation, a highly specific reaction for drug conjugation.[18]

Caption: Site-specific ADC synthesis using Uaas.

B. Enhancing Therapeutic Protein Properties

Beyond ADCs, Uaas are being used to enhance the properties of a wide range of therapeutic proteins.[20] For example, the incorporation of Uaas can be used to:

-

Improve Pharmacokinetics: Attaching polyethylene glycol (PEG) to a specific site on a protein can increase its half-life in the body.

-

Enhance Stability: Introducing Uaas that form novel intramolecular crosslinks can increase a protein's thermal and chemical stability.

-

Modulate Activity: The incorporation of photo-caged Uaas allows for the precise spatial and temporal control of protein activity using light.[21]

IV. Illuminating Cellular Processes: Protein Labeling and Imaging

Understanding the intricate dance of proteins within a living cell is a central goal of modern cell biology. The site-specific incorporation of Uaas has revolutionized our ability to label and visualize proteins in their native environment.[22][23]

Traditional labeling methods, such as the use of fluorescent proteins (e.g., GFP), can be limited by the large size of the tag, which may perturb the function of the protein of interest.[22][24] Uaa-based labeling offers a minimally invasive alternative.[22] A small Uaa containing a bioorthogonal chemical handle, such as an azide or a strained alkyne, is incorporated into the protein of interest.[23][25] A fluorescent dye equipped with a complementary reactive group can then be introduced, leading to a highly specific and covalent attachment of the dye to the protein.[22][23] This approach allows for the use of a wide variety of small, bright, and photostable organic dyes, enabling advanced imaging techniques like single-molecule localization microscopy (SMLM).[24]

Experimental Protocol: Site-Specific Fluorescent Labeling in Mammalian Cells

-

Plasmid Transfection: Co-transfect mammalian cells with two plasmids: one expressing the orthogonal tRNA/aaRS pair and another expressing the protein of interest with an in-frame amber (TAG) codon at the desired labeling site.

-

Uaa Supplementation: Add the Uaa (e.g., a cyclooctyne-containing lysine derivative) to the cell culture medium.

-

Protein Expression: Allow the cells to express the Uaa-containing protein for 24-48 hours.

-

Bioorthogonal Labeling: Add a fluorescent dye conjugated to a reactive partner (e.g., a tetrazine-fluorophore) to the medium. The inverse-electron-demand Diels-Alder reaction between the cyclooctyne and tetrazine results in rapid and specific labeling.[23]

-

Imaging: Wash the cells to remove excess dye and visualize the labeled protein using fluorescence microscopy.

V. Challenges and Future Horizons

Despite the tremendous progress in the field of unnatural amino acids, several challenges remain. The efficiency of Uaa incorporation, particularly for multiple Uaas in a single protein, can still be a limiting factor.[9] The evolution of more efficient and robust orthogonal pairs is an ongoing area of research.[4][26] Furthermore, the synthesis of novel Uaas with unique functionalities can be complex and costly.[]

Looking ahead, the future of Uaa technology is bright. The development of mutually orthogonal synthetase/tRNA pairs will enable the simultaneous incorporation of multiple distinct Uaas into a single protein, opening up possibilities for creating complex protein architectures and functionalities.[27] The application of Uaas in creating novel biomaterials and in understanding complex biological processes at a molecular level will continue to expand. As our ability to engineer the genetic code becomes more sophisticated, the boundary between natural and synthetic biology will continue to blur, paving the way for unprecedented discoveries and innovations.

References

- Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs.

- Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal. [Link]

- Unnatural amino acids in novel antibody conjug

- Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.

- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews. [Link]

- A general method for site-specific incorporation of unnatural amino acids into proteins. Science. [Link]

- Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. Methods in Molecular Biology. [Link]

- Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal. [Link]

- Antibody conjugates with unnatural amino acids.

- De Novo Generation of Mutually Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs. Journal of the American Chemical Society. [Link]

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

- Cell-Free Synthesis of Proteins with Unnatural Amino Acids. BYU ScholarsArchive. [Link]

- The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry. [Link]

- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. [Link]

- Nonnatural Amino Acids for Site-Specific Protein Conjugation.

- Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. [Link]

- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins.

- Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids. Current Protocols in Chemical Biology. [Link]

- Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International Journal of Molecular Sciences. [Link]

- Cell-Free Synthesis of Proteins with Unnatural Amino Acids: Exploring Fitness Landscapes, Engineering Membrane Proteins and Expanding the Genetic Code. Semantic Scholar. [Link]

- Cell-free protein synthesis. Wikipedia. [Link]

- Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. MDPI. [Link]

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024). SciSpace. [Link]

- A general method for site-specific incorporation of unnatural amino acids into proteins. Semantic Scholar. [Link]

- Genetic Code Expansion. Addgene. [Link]

- Unnatural amino acids and approaches based on genetic code expansion...

- Protein engineering with unnatural amino acids. Current Opinion in Structural Biology. [Link]

- Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations.

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.

- Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology. [Link]

- Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]

- Genetic Encoding of Unnatural Amino Acids for Labeling Proteins. Current Protocols in Chemical Biology. [Link]

- Producing Proteins with Unnatural Amino Acids. Medicinal Chemistry Reviews - Online. [Link]

- Protein engineering with unnatural amino acids.

- Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]

- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. [Link]

- Expanding the genetic code: a non-natural amino acid story. Portland Press. [Link]

- Producing Proteins with Unnatural Amino Acids. Bentham Science. [Link]

- Bioorthogonal Chemistry and Its Applic

- Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports. [Link]

- rapid-discovery-and-evolution-of-orthogonal-aminoacyl-trna-synthetase-trna-pairs. Bohrium. [Link]

- Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]

- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry. [Link]

- (PDF) Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.

- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. addgene.org [addgene.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 10. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]

- 12. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]

- 13. "Cell-Free Synthesis of Proteins with Unnatural Amino Acids: Exploring " by Song Min Schinn [scholarsarchive.byu.edu]

- 15. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biosynth.com [biosynth.com]

- 17. Unnatural amino acids in novel antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Antibody conjugates with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 21. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral amino acid derivative with significant potential in neuropharmacology. While direct and extensive research on this specific molecule is emerging, its structural analogy to well-characterized γ-aminobutyric acid (GABA) analogues, such as phenibut and baclofen, provides a strong basis for postulating its mechanism of action. This guide synthesizes the available information on structurally related compounds to propose a likely mechanism for this compound, focusing on its potential interaction with GABA receptors. Furthermore, this document outlines key experimental protocols to rigorously validate this proposed mechanism, offering a roadmap for future research and development.

Introduction: A Promising Neuromodulatory Agent

This compound belongs to a class of compounds known as β-phenyl-GABA analogues. These compounds are derivatives of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). Due to the poor ability of GABA itself to cross the blood-brain barrier, there has been considerable interest in developing lipid-soluble analogues that can effectively reach the CNS and exert therapeutic effects.[1] Structurally, this compound is an analogue of phenibut, with a methyl group at the meta position of the phenyl ring. This modification is anticipated to influence its pharmacological profile, including its binding affinity, efficacy, and pharmacokinetic properties.

Compounds in this class are widely explored for their potential therapeutic applications in a range of neurological and psychological disorders, including anxiety, depression, and neurodegenerative diseases.[2][3][4] The introduction of a methyl group on the phenyl ring, as in the case of this compound, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity.[5]

Postulated Mechanism of Action: A Focus on GABAergic Pathways

Based on the well-established mechanisms of its structural relatives, it is highly probable that this compound primarily acts as a modulator of the GABAergic system.

Primary Target: The GABAB Receptor

The most likely primary molecular target for this compound is the GABAB receptor, a G-protein coupled receptor (GPCR). Phenibut and baclofen, the closest structural analogues, are known agonists of the GABAB receptor.[6][7] Activation of GABAB receptors leads to a cascade of inhibitory downstream effects, including the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, GABAB receptor activation leads to the opening of inwardly rectifying potassium (K+) channels, causing hyperpolarization, and the closing of voltage-gated calcium (Ca2+) channels, which in turn inhibits neurotransmitter release.

The stereochemistry of the molecule is crucial, with the (S)-enantiomer often exhibiting higher potency for GABAB receptor agonism.[5]

Potential Secondary Targets

While the GABAB receptor is the most probable primary target, other potential secondary mechanisms of action should be considered:

-

GABAA Receptors: Some GABA analogues exhibit activity at GABAA receptors, although typically with lower affinity than at GABAB receptors.[6][7]

-

GABA Transporters (GATs): Inhibition of GABA reuptake by GATs can increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[8]

-

Dopamine Receptors: Phenibut has been shown to stimulate dopamine receptors, which may contribute to its nootropic effects.[6][7]

The following diagram illustrates the postulated primary signaling pathway for this compound.

Caption: Postulated GABAB Receptor Signaling Pathway.

Pharmacodynamics: Expected Neuromodulatory Effects

Given its presumed action as a GABAB receptor agonist, this compound is expected to exhibit a range of pharmacodynamic effects, including:

-

Anxiolytic Effects: By enhancing inhibitory neurotransmission, the compound is likely to reduce neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala.

-

Nootropic (Cognition-Enhancing) Effects: Some GABA analogues have demonstrated nootropic properties.[9] This may be due to a reduction in neuro-inflammation or an interaction with other neurotransmitter systems, such as the dopaminergic system.

-

Neuroprotective Properties: GABAB receptor activation has been shown to be neuroprotective in various models of neuronal injury.[9] This is thought to be mediated by a reduction in excitotoxicity and oxidative stress.

-

Analgesic Effects: GABAB agonists are known to have analgesic properties, particularly in models of neuropathic pain.[10]

Key Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and cellular assays are required. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human GABAA or GABAB receptor.

-

Competitive Binding: Incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]GABA for GABAA, [3H]CGP54626 for GABAB) in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Hypothetical Data Summary:

| Compound | Receptor | Ki (nM) |

| This compound | GABAB | 50 ± 5 |

| This compound | GABAA | >10,000 |

| Baclofen (Control) | GABAB | 20 ± 2 |

In Vitro Functional Assays

Objective: To determine the functional activity (EC50 and Emax) of this compound at the GABAB receptor.

Methodology (cAMP Assay):

-

Cell Culture: Use a cell line stably expressing the human GABAB receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Compound Treatment: Concurrently treat the cells with increasing concentrations of this compound.

-

Luminescence Measurement: After an incubation period, measure the luminescence produced by the reporter gene, which is inversely proportional to the level of cAMP.

-

Data Analysis: Plot the percentage of inhibition of the forskolin-induced signal against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Hypothetical Data Summary:

| Compound | EC50 (nM) | Emax (% of GABA) |

| This compound | 150 ± 15 | 95 ± 5 |

| GABA (Control) | 100 ± 10 | 100 |

Electrophysiology Studies

Objective: To measure the physiological response of neurons to this compound.

Methodology (Patch-Clamp):

-

Neuronal Culture: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use brain slices.

-

Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording from a neuron.

-

Drug Application: Perfuse the neuron with increasing concentrations of this compound.

-

Current Measurement: Measure the changes in membrane potential and ion currents, particularly the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Data Analysis: Quantify the dose-dependent changes in neuronal activity.

The following diagram illustrates the experimental workflow for elucidating the mechanism of action.

Caption: Experimental Workflow for Mechanism of Action Elucidation.

Conclusion and Future Directions

While direct experimental evidence is still needed, the structural similarity of this compound to known GABAB receptor agonists strongly suggests that its primary mechanism of action is through the activation of this receptor. The proposed experimental workflow provides a clear path to confirming this hypothesis and further characterizing its pharmacological profile.

Future research should focus on:

-

In vivo studies: To evaluate the behavioral effects of this compound in animal models of anxiety, depression, and pain.

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-Activity Relationship (SAR) studies: To synthesize and test related analogues to optimize potency, selectivity, and pharmacokinetic properties.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for neurological disorders.

References

- Chem-Impex. (S-3-Amino-3-(3-methylphenyl)propionic acid.

- Wikipedia. (2023). Tolibut.

- Tyurenkov, I. N., Borodkina, L. E., & Bagmetova, V. V. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Eksperimental'naia i klinicheskaia farmakologiia, 79(2), 9–13.

- Chem-Impex. (R-3-Amino-3-(3-methylphenyl)propionic acid.

- Wikipedia. (2024). GABA analogue.

- Pharmacy 180. GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.

- Home Sunshine Pharma. (S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4.

- Gasior, M., & Carter, R. B. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 25(22), 5396.

- PubChem. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid.

- Chem-Impex. (S-3-Amino-3-(2-methylphenyl)propionic acid.

- Delvaux, M. (1999). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of international medical research, 27(5), 207–220.

- Zhamharyan, A. G., et al. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.

- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.

- Owen, D. R., & Wood, M. D. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. Drugs of the Future, 26(4), 353.

- Sato, Y., et al. (2008). Fatty acid binding profile of the liver X receptor α. Journal of lipid research, 49(1), 151–161.

- Scrocchi, L. A., et al. (2015).

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tolibut - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral amino acid derivative with significant potential in neuropharmacology.[1] Its structural similarity to endogenous neurotransmitters and other psychoactive compounds suggests a range of potential therapeutic targets within the central nervous system (CNS). This guide synthesizes the available information on this compound and its analogs to propose primary and secondary therapeutic targets. We will delve into the mechanistic rationale for these targets and provide detailed, field-proven experimental workflows for their validation. The primary focus will be on the GABA-B receptor (GABABR) and the α2δ subunit of voltage-gated calcium channels (VGCCs), targets of well-known neuroactive drugs like baclofen and gabapentin, respectively.[2][3]

Introduction: Structural Rationale and Therapeutic Landscape

This compound belongs to the class of 3-aryl-β-amino acids. Its core structure consists of a β-alanine backbone with a phenyl ring at the 3-position, which is further substituted with a methyl group at the meta-position. This chemical architecture is noteworthy for its resemblance to several key CNS modulators:

-

γ-Aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the mammalian brain. The propionic acid backbone of our compound of interest is a structural analog of GABA.[4]

-

Phenibut (β-phenyl-GABA): A neuropsychotropic drug used for its anxiolytic and nootropic effects, which is a known GABAB receptor agonist.[2]

-

Baclofen (β-(4-chlorophenyl)-GABA): A potent and selective GABAB receptor agonist used clinically as a muscle relaxant to treat spasticity.[2][5]

-

Gabapentin and Pregabalin: These anticonvulsant and analgesic drugs, while structurally related to GABA, do not act on GABA receptors. Instead, they bind with high affinity to the α2δ subunit of VGCCs.[3][6]

The chirality at the C3 position and the methyl substitution on the phenyl ring are critical determinants of the compound's pharmacological profile, influencing its potency, selectivity, and interaction with biological targets.[2] Based on these structural analogies, we can hypothesize two primary therapeutic targets for this compound.

Primary Hypothesized Therapeutic Targets

The GABA-B Receptor (GABABR)

The most direct hypothesis is that this compound acts as an agonist at the GABAB receptor. GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[7]

Mechanistic Rationale: The structural similarity to baclofen and phenibut is the strongest indicator for GABABR activity.[2] Agonism at GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a decrease in neuronal excitability.[7][8] This mechanism is responsible for the therapeutic effects of baclofen in spasticity and has been implicated in anxiolysis, analgesia, and the treatment of addiction.[5][7]

Potential Therapeutic Applications:

-

Spasticity: As a muscle relaxant for conditions like multiple sclerosis and spinal cord injuries.[2]

-

Anxiety Disorders: By reducing neuronal hyperexcitability in circuits related to fear and anxiety.[4]

-

Neuropathic Pain: By presynaptically inhibiting the release of excitatory neurotransmitters in pain pathways.[7]

The α2δ Subunit of Voltage-Gated Calcium Channels (VGCCs)

An alternative, yet equally plausible, hypothesis is that the compound binds to the α2δ auxiliary subunit of VGCCs, similar to gabapentin and pregabalin.[3][9]

Mechanistic Rationale: The α2δ subunit is crucial for the trafficking and function of VGCCs at the plasma membrane.[6] Ligands that bind to α2δ-1 and α2δ-2 can modulate neurotransmission by reducing the release of excitatory neurotransmitters.[3][10] This is achieved not by directly blocking the calcium channel pore, but by disrupting the regulatory function of the α2δ subunit.[11]

Potential Therapeutic Applications:

-

Epilepsy: By reducing excessive neurotransmitter release that contributes to seizure activity.[3]

-

Neuropathic Pain: Effective for pain from diabetic neuropathy, postherpetic neuralgia, and fibromyalgia.[3]

-

Generalized Anxiety Disorder: As demonstrated by the clinical use of pregabalin.[9]

Experimental Workflow for Target Validation

A multi-tiered approach is necessary to systematically validate these potential targets. The workflow is designed to move from initial binding affinity determination to functional cellular assays and finally to more complex systems.

Caption: Tiered workflow for validating therapeutic targets.

Detailed Experimental Protocols

Tier 1: Radioligand Binding Assays

Objective: To determine if this compound binds to the GABAB receptor or the α2δ subunit of VGCCs.

Protocol 1: GABAB Receptor Competition Binding Assay

-

Tissue Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or cerebellum.

-

Radioligand: Use [3H]-CGP54626, a high-affinity GABAB receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

-

Procedure:

-

Incubate brain membranes (100-200 µg protein) with a fixed concentration of [3H]-CGP54626 (e.g., 2 nM).

-

Add increasing concentrations of this compound (from 1 nM to 1 mM).

-

For positive control, use unlabeled baclofen.

-

For non-specific binding, add a high concentration of unlabeled GABA (1 mM).

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash filters three times with ice-cold assay buffer.

-

Measure radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: α2δ Subunit Competition Binding Assay

-

Tissue Preparation: Prepare membranes from pig or bovine cerebral cortex, or from cell lines overexpressing the α2δ-1 subunit.

-

Radioligand: Use [3H]-gabapentin or [3H]-pregabalin.

-

Assay Buffer: 10 mM HEPES, pH 7.4.

-

Procedure:

-

Incubate membranes (50-100 µg protein) with a fixed concentration of [3H]-gabapentin (e.g., 10 nM).

-

Add increasing concentrations of this compound.

-

For positive control, use unlabeled gabapentin or pregabalin.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin (100 µM).

-

Incubate at room temperature for 45-60 minutes.

-

Terminate and measure radioactivity as described in Protocol 1.

-

-

Data Analysis: Calculate IC50 and Ki values as described above.

Tier 2: Functional Assays

Objective: To determine if binding to the target results in a functional response (agonist, antagonist, or modulator).

Protocol 3: [35S]GTPγS Binding Assay (for GABABR)

This assay measures the activation of G-proteins, the first step in the signaling cascade after GPCR activation.[7]

-

Cell Membranes: Use membranes from cells stably expressing the GABAB receptor (e.g., CHO-GABABR cells).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Procedure:

-

Incubate membranes with increasing concentrations of this compound in the presence of GDP (10 µM) and [35S]GTPγS (0.1 nM).

-

Use baclofen as a positive control for agonism.

-

Incubate for 60 minutes at 30°C.

-

Terminate by filtration and measure radioactivity.

-

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the compound to determine the EC50 and Emax values.

Caption: GABA-B Receptor signaling pathway.

Protocol 4: Patch-Clamp Electrophysiology

Objective: To directly measure the effect of the compound on ion channel activity in living cells.

-

Cell System: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing the target channels.

-

For GABABR:

-

Configuration: Whole-cell voltage-clamp.

-

Measurement: Record G-protein-coupled inwardly rectifying potassium (GIRK) channel currents. Application of a GABABR agonist should induce an outward K+ current.

-

-

For VGCCs:

-

Configuration: Whole-cell voltage-clamp.

-

Measurement: Elicit Ca2+ currents by a depolarizing voltage step. Apply the compound and measure the reduction in the peak Ca2+ current amplitude. Gabapentinoids typically cause a slow-onset inhibition.

-

-

Data Analysis: Quantify the change in current amplitude or frequency of channel opening in the presence of the compound.

Data Summary and Interpretation

The data from these experiments should be compiled to build a pharmacological profile of this compound.

| Assay Type | Target | Key Parameters | Interpretation |

| Radioligand Binding | GABABR | Ki | A low Ki value (< 1 µM) indicates high binding affinity. |

| Radioligand Binding | α2δ Subunit | Ki | A low Ki value indicates high binding affinity. |

| [35S]GTPγS Binding | GABABR | EC50, Emax | A low EC50 and high Emax (relative to baclofen) indicate potent agonism. |

| Electrophysiology | Neurons/Cell Lines | % Inhibition/Activation | Direct evidence of functional modulation of ion channels. |

Conclusion and Future Directions

This guide outlines a systematic approach to identifying and validating the therapeutic targets of this compound. Based on its chemical structure, the GABAB receptor and the α2δ subunit of VGCCs represent the most promising candidates. The proposed experimental workflow provides a robust framework for elucidating its mechanism of action. Positive results from these assays would warrant progression to in vivo animal models for epilepsy, neuropathic pain, and anxiety to establish its therapeutic potential and preclinical efficacy.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists.

- Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.

- Dooley, D. J., Taylor, C. P., Donevan, S., & Feltner, D. (2007). Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission. Trends in pharmacological sciences, 28(2), 75-82.

- Cassidy, J. S., & Dolphin, A. C. (2010). Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. The Journal of physiology, 588(Pt 24), 4857–4866.

- Various Authors. (n.d.). Calcium Channel α2/δ subunits – Structure and Gabapentin Binding. ResearchGate.

- Chem-Impex. (n.d.). (S)-3-Amino-3-(3-methylphenyl)propionic acid.

- Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). A case of phenibut withdrawal and treatment with baclofen. The Western journal of emergency medicine, 14(4), 338-40.

- Benarroch, E. E. (2012). GABAB receptors: Structure, functions, and clinical implications. Neurology, 78(8), 578-586.

- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(7), 753.

- Wikipedia. (n.d.). Gabapentin.

- Wikipedia. (n.d.). GABAB receptor.

- Wikipedia. (n.d.). GABA receptor agonist.

- White, W. B. (1985). Antispasticity drugs: mechanisms of action. Archives of physical medicine and rehabilitation, 66(10), 698-702.

- Chem-Impex. (n.d.). (R)-3-Amino-3-(3-methylphenyl)propionic acid.

- ResearchGate. (n.d.). Classics in Chemical Neuroscience: Baclofen.

- Dr. Oracle. (2025, March 19). What is the mode of action of baclofen?

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A case of phenibut withdrawal and treatment with baclofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gabapentin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Investigation of (s)-3-Amino-3-(3-methyl-phenyl)-propionic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the in vitro characterization of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a compelling β-phenylalanine derivative with potential applications in neuroscience and drug discovery.[1][2] Given the limited publicly available data on this specific molecule, this guide is structured as a strategic research plan, outlining a logical progression of experiments from fundamental physicochemical characterization to detailed neuropharmacological profiling. The methodologies described herein are grounded in established protocols for analogous compounds and are designed to rigorously assess the compound's potential as a neuroactive agent.

Introduction and Rationale

This compound belongs to the class of β-phenylalanine derivatives, a structural motif of significant interest in medicinal chemistry.[2] These compounds are recognized for their potential to serve as building blocks in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] The inherent chirality and pseudopeptidic nature of β-amino acids offer advantages in designing molecules with enhanced metabolic stability and the ability to interact with biological systems.[2] While general information suggests the potential of this compound in neuroprotection and the study of neurotransmitter systems, a detailed in vitro characterization is necessary to elucidate its specific biological activities and mechanism of action.[1]

This guide provides a systematic approach to investigating this compound, beginning with ensuring its identity and purity, followed by an assessment of its safety profile in relevant cell models, and culminating in a series of functional assays to probe its neuropharmacological effects. The proposed studies are designed to be self-validating, with each phase of the investigation informing the next.

Physicochemical Characterization and Quality Control

Prior to initiating any biological assays, it is imperative to confirm the identity, purity, and relevant physicochemical properties of the test compound. This foundational step ensures the reliability and reproducibility of all subsequent in vitro studies.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Alternative Names | L-β-Phe(3-Me)-OH, (S)-3-Methyl-β-phenylalanine | [1] |

| CAS Number | 701907-44-0 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Experimental Protocols

2.2.1 Identity and Purity Confirmation

-

High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound. A purity of ≥98% is recommended.[1]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

2.2.2 Solubility Determination

-

Protocol: Prepare a series of concentrations of the compound in relevant biological buffers (e.g., phosphate-buffered saline (PBS), cell culture media) and visually inspect for precipitation. Quantify the solubility using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Cellular Viability and Cytotoxicity Assessment

A crucial initial step in the biological evaluation of any compound is to determine its effect on cell viability. This allows for the identification of a non-toxic concentration range for use in subsequent functional assays.

Recommended Cell Lines

-

SH-SY5Y (Human Neuroblastoma): A widely used cell line in neuroscience research that can be differentiated into a more mature neuronal phenotype.

-

Primary Neuronal Cultures (e.g., rat cortical neurons): Provide a more physiologically relevant model, though they are more complex to maintain.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of the test compound.

Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium and perform serial dilutions.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Neuropharmacological Profiling: Investigating GABAergic Activity

Given that structurally related compounds, such as R-(-)-beta-phenyl-GABA, exhibit activity at GABA receptors, a primary focus of the in vitro investigation should be to assess the potential GABAergic activity of this compound.[4]

GABA Receptor Binding Assay

This assay will determine if the compound directly interacts with GABA receptors. A competitive binding assay using a radiolabeled ligand is a standard method.

4.1.1 Experimental Workflow for GABA Receptor Binding Assay

Caption: Workflow for a competitive GABA receptor binding assay.

4.1.2 Step-by-Step Protocol: [³H]-Muscimol Binding Assay for GABA-A Receptors

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold sucrose buffer.

-

Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the crude membrane fraction.

-

Wash the pellet multiple times by resuspension and centrifugation in buffer to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared membranes, [³H]-muscimol (a GABA-A receptor agonist), and varying concentrations of this compound.

-

For total binding, add only membranes and [³H]-muscimol.

-

For non-specific binding, add membranes, [³H]-muscimol, and a high concentration of unlabeled GABA.

-

Incubate at 4°C for 60 minutes.

-

-

Separation:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ and subsequently the inhibitory constant (Ki) to determine the compound's affinity for the GABA-A receptor.

-

Functional Assays

If binding is observed, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or modulator of the GABA receptor.

4.2.1 Electrophysiology (Patch-Clamp)

-

Principle: This technique directly measures the ion flow through the GABA receptor channel in response to the compound.

-

Protocol Outline:

-

Culture cells expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits or primary neurons).

-

Perform whole-cell patch-clamp recordings.

-

Apply GABA to elicit a baseline current.

-

Apply this compound alone to test for agonist activity.

-

Co-apply the compound with GABA to test for modulatory or antagonist activity.

-

Assessment of Neuroprotective Potential

The purported neuroprotective effects of this compound can be investigated using in vitro models of neuronal stress.

Glutamate-Induced Excitotoxicity Model

-

Rationale: Excessive glutamate can lead to neuronal cell death, a process implicated in various neurological disorders.

-

Experimental Workflow:

Caption: Workflow for assessing neuroprotective effects against glutamate-induced excitotoxicity.

Step-by-Step Protocol: LDH Release Assay for Neuroprotection

-

Cell Culture: Culture primary neurons or differentiated SH-SY5Y cells in 96-well plates.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Induction of Injury: Add a toxic concentration of glutamate to the wells (with the test compound still present). Include control wells with no glutamate and wells with glutamate but no test compound.

-

Incubation: Incubate for 24 hours.

-

LDH Measurement: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit. LDH is released from cells with damaged membranes.

-

Data Analysis: Calculate the percentage of LDH release relative to control cells and determine if the test compound reduces glutamate-induced LDH release.

Data Summary and Interpretation

The data generated from these studies should be systematically tabulated to facilitate interpretation and guide further research.

| Assay | Endpoint | Expected Outcome for a Neuroactive Compound |

| Cytotoxicity | IC₅₀ | High IC₅₀ value, indicating low toxicity |

| GABA Receptor Binding | Ki | Low Ki value, indicating high binding affinity |

| Electrophysiology | Current modulation | Agonist, antagonist, or positive/negative allosteric modulator activity |

| Neuroprotection | % reduction in cell death | Significant reduction in glutamate-induced neuronal death |

Conclusion

This technical guide outlines a comprehensive and logical framework for the initial in vitro characterization of this compound. By systematically evaluating its physicochemical properties, cytotoxicity, and neuropharmacological activity, researchers can gain crucial insights into its potential as a novel therapeutic agent for neurological disorders. The proposed experiments are designed to provide a solid foundation of data to support further preclinical development.

References

- Chem-Impex. (S)-3-Amino-3-(3-methylphenyl)propionic acid.

- Giraud, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry.

- Ong, J., et al. (1993). R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum. European Journal of Pharmacology, 233(1), 169-72.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (s)-3-amino-3-(3-methylphenyl)propionic acid suppliers USA [americanchemicalsuppliers.com]

- 4. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroscientific Landscape of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid: A Technical Guide

Abstract